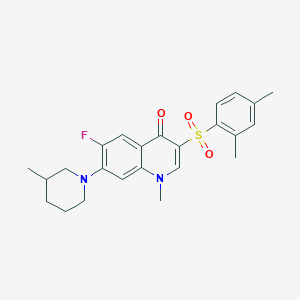

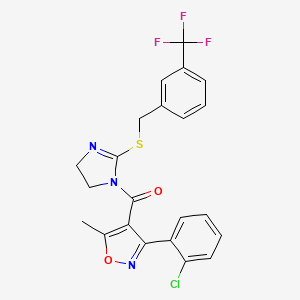

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-methylbenzenesulfonamide, commonly known as DB844, is a potent and selective inhibitor of the parasitic protozoan Trypanosoma cruzi. This compound belongs to the sulfonamide family of drugs and has been extensively studied for its therapeutic potential in treating Chagas disease, a neglected tropical disease caused by T. cruzi.

Applications De Recherche Scientifique

Synthesis and Characterization

A study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, showing its structural properties and interactions at the molecular level. This research provides insights into the compound's potential applications in materials science and drug development due to its stabilizing intermolecular interactions and computational spectral data alignment with experimental results (Murthy et al., 2018).

Antimicrobial Activity

Another study synthesized a series of sulfonamide derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The results indicated significant antimicrobial potential, suggesting the compound's utility in developing new antimicrobial agents. This highlights the compound's relevance in addressing antibiotic resistance issues (Ghorab et al., 2017).

Chemical Reactions and Catalysts

Research on copper-catalyzed N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant demonstrated the compound's utility in facilitating complex chemical transformations. This process results in the formation of carbinolamines, which decompose into N-demethylated amides, underscoring the compound's potential in synthetic chemistry and catalysis (Yi et al., 2020).

Nonlinear Optical Materials

A study on 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium crystals with various counter anions, including toluenesulfonate derivatives, emphasized the compound's significance in the field of nonlinear optical (NLO) materials. The research focused on the variations in properties caused by anion exchange, aiming to discover new compounds with enhanced NLO properties and easier crystal growth, which is crucial for applications in optical computing and telecommunications (Ogawa et al., 2008).

Drug Discovery and Development

In drug development, the structure-activity relationships of various derivatives of benzonaphthyridine anti-cancer agents were explored. This included assessing the impact of different substituents on the compound's pharmacokinetics and antitumor activity, highlighting its potential in cancer therapy (Lukka et al., 2012).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2S/c1-13-4-10-16(11-5-13)23(21,22)19-12-17(20(2)3)14-6-8-15(18)9-7-14/h4-11,17,19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVILHVDNOBQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2657296.png)

![6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2657299.png)

![2-(benzylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2657304.png)

![4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2657306.png)

![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2657308.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2657311.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2657312.png)